4-Amino-3-methyl-cyclohexanecarbonitrile
Description
Overview of the Significance of Cyclohexanecarbonitrile (B123593) Derivatives in Synthetic Strategies
Cyclohexanecarbonitrile and its derivatives are valuable intermediates in organic synthesis. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can be functionalized with various substituents, influencing the molecule's stereochemistry and reactivity. The nitrile group is a particularly useful functional handle, capable of being transformed into a wide array of other functionalities, including amines, carboxylic acids, and amides. This versatility makes cyclohexanecarbonitrile derivatives attractive building blocks for the synthesis of more complex molecules, including pharmaceutically active compounds and materials with specific properties.
The rigid, yet conformable, nature of the cyclohexane ring allows for the precise spatial arrangement of substituents, which is crucial in areas such as drug design and catalysis. The stereochemistry of substituted cyclohexanes, including the cis and trans relationships between substituents, plays a critical role in their biological activity and physical properties. Synthetic strategies often focus on controlling the stereoselective introduction of functional groups onto the cyclohexane core to achieve the desired isomeric purity.
Research Context and Theoretical Framework for Substituted Cyclohexanecarbonitriles
The study of substituted cyclohexanecarbonitriles is deeply rooted in the principles of conformational analysis. The chair conformation of the cyclohexane ring is the most stable, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, which destabilize the axial orientation of bulky groups. pressbooks.pub For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable. pressbooks.pub
In di- or polysubstituted cyclohexanes, the conformational preference is determined by the interplay of the steric and electronic effects of all substituents. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are instrumental in predicting the most stable conformations and understanding the energetic landscape of these molecules. worldwidejournals.com These theoretical frameworks provide insights into the geometric parameters, vibrational frequencies, and spectroscopic properties of substituted cyclohexanecarbonitriles, guiding experimental work and aiding in the interpretation of results.
Scope and Objectives for Advanced Studies on 4-Amino-3-methyl-cyclohexanecarbonitrile
Advanced studies on this compound would aim to elucidate the intricate relationship between its structure, stereochemistry, and potential reactivity. Key objectives would include the development of stereoselective synthetic routes to access all possible stereoisomers of the molecule. Due to the presence of three chiral centers (C1, C3, and C4), there are eight possible stereoisomers.
A primary focus would be on the detailed characterization of these isomers using advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This would allow for the unambiguous assignment of the relative and absolute stereochemistry of each isomer. Furthermore, theoretical calculations would be employed to predict the most stable conformations of each stereoisomer and to correlate the predicted spectroscopic parameters with experimental data. Understanding the conformational preferences of the amino, methyl, and cyano groups on the cyclohexane ring is crucial for predicting the molecule's chemical behavior and potential interactions with biological targets.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C8H14N2 |
| Molecular Weight | 138.21 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Note: These values are computationally predicted and may vary from experimental results.
Interactive Data Table: Predicted 13C NMR Chemical Shifts for a Stereoisomer of this compound
The following table presents predicted 13C NMR chemical shifts for a plausible chair conformation of one of the stereoisomers of this compound. Actual chemical shifts will vary depending on the specific stereoisomer and the solvent used.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C≡N | ~120-125 |
| C1 (CH-CN) | ~30-35 |
| C2 | ~30-35 |
| C3 (CH-CH3) | ~35-40 |
| C4 (CH-NH2) | ~50-55 |
| C5 | ~25-30 |
| C6 | ~25-30 |
| CH3 | ~15-20 |
Note: These are approximate ranges based on typical values for similar functional groups on a cyclohexane ring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-amino-3-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3 |
InChI Key |
MSYDIKOOUZEWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Methyl Cyclohexanecarbonitrile and Analogous Structures
Direct Synthetic Routes to 4-Amino-3-methyl-cyclohexanecarbonitrile
Direct synthetic routes focus on the introduction of the amino and nitrile functionalities onto a pre-existing or concurrently formed cyclohexane (B81311) ring. These methods are often favored for their efficiency and atom economy.
Amination Reactions of Cyclohexanecarbonitrile (B123593) Precursors
One of the most direct methods for the synthesis of this compound involves the amination of a suitable cyclohexanecarbonitrile precursor. This can be achieved through various chemical transformations that introduce an amino group at the C-4 position of the 3-methyl-cyclohexanecarbonitrile scaffold. While specific examples for the direct amination of 3-methyl-cyclohexanecarbonitrile are not extensively detailed in the provided results, the general principles of amination chemistry can be applied.
Reductive amination stands out as a powerful and versatile method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgchemistrysteps.com For the synthesis of the target compound, a hypothetical precursor such as 3-methyl-4-oxocyclohexanecarbonitrile could be reacted with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com These reducing agents are particularly effective because they are mild enough to not reduce the carbonyl group before it forms an imine with the amine, thus preventing the formation of unwanted alcohol byproducts. masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, with sodium cyanoborohydride being a common choice for its selectivity for imines over ketones. masterorganicchemistry.comyoutube.com
The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgyoutube.com The pH of the reaction is also an important factor, with weakly acidic conditions generally favoring the formation of the imine intermediate. wikipedia.org
Reduction of Nitrile and Related Functional Groups to Introduce Amino Functionality
Another key strategy for introducing the amino group in this compound involves the reduction of other nitrogen-containing functional groups. This approach is particularly useful when a precursor with a different nitrogen functionality is more readily accessible.
A common precursor for this type of transformation would be a nitro-substituted cyclohexanecarbonitrile. The nitro group can be selectively reduced to an amino group using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is a widely used method for this purpose. wikipedia.org This method is often preferred for its clean reaction profile and high yields.
Alternatively, chemical reducing agents can also be employed. For instance, metals such as iron, zinc, or tin in the presence of an acid can effectively reduce nitro groups to amines. These methods, while effective, can sometimes require harsher reaction conditions and may not be compatible with other sensitive functional groups in the molecule.
It is important to note that while the reduction of a nitrile group itself leads to a primary amine, this would alter the carbon skeleton of the target molecule. Therefore, this specific transformation is not directly applicable for the synthesis of this compound from a dinitrile precursor, but it highlights a general strategy for amine synthesis. chemistrysteps.com
Cyclization Strategies for Forming Substituted Cyclohexane Rings with Embedded Nitrile and Amino Groups
Cyclization reactions provide a powerful means of constructing the cyclohexane ring with the desired substituents already in place or introduced during the ring-forming step. The Diels-Alder reaction is a particularly noteworthy example of a [4+2] cycloaddition that forms a six-membered ring with high regio- and stereoselectivity. wikipedia.orgnih.gov
In the context of synthesizing this compound, a suitable diene and dienophile could be chosen to construct the cyclohexane ring with the required functionalities. For instance, a diene containing the methyl group could react with a dienophile bearing the nitrile and a masked amino group. wikipedia.org The dienophile's reactivity is often enhanced by the presence of an electron-withdrawing group, such as the nitrile group. khanacademy.org
The Diels-Alder reaction is known for its high atom economy, as all the atoms of the reactants are incorporated into the product. nih.gov The stereochemistry of the product can often be controlled by the choice of reactants and reaction conditions. wikipedia.org Variations of the Diels-Alder reaction, such as the hetero-Diels-Alder reaction, can also be employed to introduce heteroatoms into the cyclohexane ring, which could then be further modified to yield the desired amino group. wikipedia.org
Advanced Multi-Step and Cascade Synthesis Approaches
One-Pot Transformations for Cyclohexanecarbonitrile Derivative Construction
For example, a one-pot synthesis of substituted cyclohexadiene enaminonitriles from methyl-ketones has been reported. nih.gov While not a direct synthesis of the target molecule, this approach demonstrates the feasibility of constructing complex cyclohexene (B86901) derivatives in a single step. Such a strategy could potentially be adapted to synthesize precursors for this compound.
Cascade reactions, where a single event triggers a series of subsequent transformations, are another powerful tool in one-pot synthesis. researchgate.net A well-designed cascade reaction could potentially assemble the this compound scaffold from simple starting materials in a highly efficient manner. ynu.edu.cn
Chemo- and Regioselective Preparations
In molecules with multiple functional groups or reactive sites, chemo- and regioselectivity are of paramount importance. The synthesis of this compound requires precise control over the placement of the amino and methyl groups on the cyclohexane ring.
Regioselective reactions ensure that a particular functional group is introduced at a specific position. For instance, in the amination of a cyclohexanecarbonitrile precursor, the reaction conditions must be optimized to favor the formation of the 4-amino isomer over other possible isomers. The regioselectivity of nucleophilic aromatic substitution reactions has been studied in the context of synthesizing 4-aminoquinazolines, and similar principles could be applied to the synthesis of substituted cyclohexanes. mdpi.com
Chemoselectivity, on the other hand, refers to the preferential reaction of one functional group over another. For example, during the reduction of a precursor containing both a nitrile and another reducible group, the reducing agent must be chosen carefully to selectively reduce only the desired functionality. The use of sodium cyanoborohydride in reductive amination is a classic example of chemoselectivity, as it preferentially reduces the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com
By carefully selecting reagents and reaction conditions, chemists can achieve high levels of chemo- and regioselectivity, leading to the efficient and controlled synthesis of complex molecules like this compound. rsc.org
Applications of Azirine and Other Ring-Expansion Strategies in Aminonitrile Synthesis
The construction of substituted cyclic aminonitriles can be approached through innovative ring-expansion methodologies, with 2H-azirines serving as highly reactive intermediates. These strained three-membered heterocycles are valuable precursors in organic synthesis due to their propensity to undergo ring-opening and subsequent rearrangement or trapping by nucleophiles.
A plausible synthetic strategy for aminonitriles via azirine chemistry involves the initial formation of a suitable azirine precursor, which can then undergo a ring-expansion reaction upon treatment with a cyanide source. While direct ring expansion of an azirine by cyanide to form a six-membered ring is not a commonly documented transformation, a related approach involving the ring-opening of activated aziridines (the saturated analogs of azirines) with cyanide nucleophiles to yield β-aminonitriles is well-established. For instance, the treatment of an N-activated aziridine (B145994) with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide, can lead to the regioselective opening of the aziridine ring to furnish the corresponding β-aminonitrile.
In a hypothetical application to a cyclohexene system, an appropriately substituted cyclohexene could be converted to an azirine. Subsequent nucleophilic attack by a cyanide anion, potentially promoted by a Lewis acid, could initiate a cascade of reactions leading to the desired this compound scaffold. The regioselectivity of the cyanide attack would be a critical factor, influenced by the electronic and steric properties of the substituents on the azirine ring.
Alternative ring-expansion strategies could involve the rearrangement of larger ring systems. For example, a suitably functionalized cyclopentanone (B42830) derivative could undergo a Schmidt reaction or a Beckmann rearrangement to form a lactam, which could then be further elaborated to the target aminonitrile.
Biotransformation and Enzymatic Synthesis of Amino Nitriles
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral amines and carboxylic acids from nitriles. Enzymes such as nitrile hydratases and nitrilases operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity.
Nitrile hydratases (NHases) catalyze the hydration of nitriles to the corresponding amides, while nitrilases directly hydrolyze nitriles to carboxylic acids and ammonia. These enzymes have been extensively studied and applied in the synthesis of valuable chemicals.
The substrate specificity of these enzymes is a key consideration for their application. While some nitrile hydratases exhibit broad substrate tolerance, others are more specific. For instance, the nitrile hydratase from Rhodococcus rhodochrous J1 has been shown to hydrate (B1144303) a variety of aliphatic and aromatic nitriles.
Nitrilases are particularly valuable for the synthesis of chiral carboxylic acids through the kinetic resolution of racemic nitriles. The enzyme selectively hydrolyzes one enantiomer of the nitrile, leaving the unreacted enantiomer in high enantiomeric excess. This approach is widely used in the production of optically pure α-amino acids and other chiral building blocks.
| Enzyme Type | Reaction Catalyzed | Key Features | Potential Application |
|---|---|---|---|
| Nitrile Hydratase (NHase) | R-CN + H₂O → R-CONH₂ | - Mild reaction conditions
| Conversion of a precursor cyclohexanecarbonitrile to the corresponding amide. |
| Nitrilase | R-CN + 2H₂O → R-COOH + NH₃ | - Direct conversion to carboxylic acids
| Enantioselective synthesis of a chiral cyclohexanecarboxylic acid from a racemic nitrile. |
The synthesis of enantiomerically pure β-amino acids and their derivatives is of significant interest in medicinal chemistry. Biocatalytic methods employing nitrilases and ω-transaminases have emerged as efficient strategies for this purpose. In a cascade reaction, a nitrilase can first hydrolyze a β-keto nitrile to a β-keto acid, which is then aminated by an ω-transaminase to produce the desired chiral β-amino acid. This approach has been successfully applied to the synthesis of various β-amino acids.
The enantioselectivity of nitrilases in the hydrolysis of β-amino nitriles is a crucial factor. For example, a nitrilase from Hoeflea phototrophica DFL-43 has demonstrated excellent catalytic activity towards benzoylacetonitrile, a precursor to β-phenylalanine. The choice of the enzyme and reaction conditions can significantly influence the enantiomeric excess of the product.
Protecting Group Chemistry in the Synthesis of Amino Cyclohexanecarbonitriles
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. The amine and potentially the nitrile group may require protection during various synthetic transformations.
An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others. This is particularly important when multiple reactive sites are present in a molecule. For the synthesis of amino cyclohexanecarbonitriles, the amine group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.
The nitrile group is generally stable under many reaction conditions. However, if a reaction requires harsh acidic or basic conditions that could lead to nitrile hydrolysis, protection might be necessary. This is less common, as the nitrile group's stability is often exploited in synthetic design.
An orthogonal strategy for an amino cyclohexanecarbonitrile might involve:
Amine Protection: Using a Boc group, which is stable to a wide range of conditions but can be removed with acid.
Nitrile Group: Left unprotected due to its inherent stability.
This allows for modifications elsewhere in the molecule without affecting the amine or nitrile functionalities.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | -O-C(=O)C(CH₃)₃ | (Boc)₂O, base (e.g., Et₃N, DMAP) | Acid (e.g., TFA, HCl) | Stable to base and hydrogenation. |
| Benzyloxycarbonyl (Cbz or Z) | -O-C(=O)OCH₂Ph | Cbz-Cl, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base. |
The choice of the N-protecting group can have a profound impact on the stereochemical outcome of reactions involving the cyclohexane ring. The size and conformational preferences of the protecting group can influence the approach of reagents and stabilize or destabilize certain transition states.
For instance, in reactions on a cyclohexane ring, a bulky protecting group on the amino function can direct incoming reagents to the opposite face of the ring, leading to a high degree of stereocontrol. The conformational locking of the cyclohexane ring by a large substituent, forcing it into a specific chair conformation, can further enhance this directing effect.
The Cbz group, being relatively bulky, can exert significant steric influence. The Boc group, also sterically demanding, is widely used to control stereoselectivity in various transformations. The specific influence of these groups will depend on their position (axial or equatorial) on the cyclohexane ring and the nature of the reaction being performed. Careful consideration of these steric and stereoelectronic effects is crucial for the successful stereoselective synthesis of this compound and its analogs.
Stereochemical Control in the Synthesis of 4 Amino 3 Methyl Cyclohexanecarbonitrile
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For 4-Amino-3-methyl-cyclohexanecarbonitrile, this involves the asymmetric formation of at least one of its stereocenters, often through the use of chiral catalysts or reagents that create a chiral environment for the reaction.
Chiral catalysis is a cornerstone of asymmetric synthesis, where a substoichiometric amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer. Asymmetric hydrogenation is a powerful application of this principle, often used to introduce chirality by the addition of hydrogen across a double bond in a prochiral substrate. In a potential synthesis of this compound, a precursor such as a 3-methyl-4-aminocyclohex-1-enecarbonitrile could be subjected to asymmetric hydrogenation. Chiral metal catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are instrumental in achieving high enantioselectivity in such transformations. While alkene hydrogenation is a broadly useful method for the enantioselective synthesis of many amino acids, its applicability depends on the specific structure of the precursor. nih.gov
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a vital tool for asymmetric synthesis, avoiding the use of metals. mdpi.com For the formation of aminonitriles, organocatalysts like chiral thioureas, squaramides, or Brønsted acids can activate imines towards nucleophilic attack by a cyanide source. mdpi.com In a hypothetical synthesis of the target compound, an imine formed from a 3-methylcyclohexanone (B152366) derivative could react with a cyanide source in the presence of a chiral organocatalyst. The catalyst, through hydrogen bonding or other non-covalent interactions, would shield one face of the imine, promoting the addition of the cyanide ion from the less hindered face, thus establishing the stereocenter with high enantioselectivity. mdpi.com Cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully used in tandem Michael addition-cyclization reactions to achieve enantioselective synthesis of related cyclic aminonitriles. nih.gov
Below is a table illustrating the effectiveness of pseudo-enantiomeric squaramide catalysts in an enantioselective Strecker reaction with ketimines, demonstrating the potential of such systems.
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| Squaramide A | 95 | 92 |
| Squaramide B | 93 | 89 |
| Squaramide C | 88 | 95 |
| Note: Data represents findings for general enantioselective Strecker reactions catalyzed by squaramide catalysts and is intended to be illustrative of the methodology's potential. mdpi.com |
The Strecker reaction is a classic and versatile method for synthesizing α-amino acids and their nitrile precursors. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an aldehyde or ketone with an amine and a cyanide source. wikipedia.org An asymmetric variant of this reaction is a direct and powerful route to enantiomerically enriched α-amino nitriles. nih.govorganicreactions.org This can be achieved by using a chiral amine auxiliary, which is later cleaved, or more efficiently, through a catalytic asymmetric approach where a chiral catalyst controls the cyanide addition to an achiral imine. nih.govmdpi.com
For the synthesis of this compound, a suitable ketone precursor would be 3-methylcyclohexanone. The reaction would proceed via an imine intermediate, to which a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN) adds. nih.gov A chiral catalyst, such as a robust amido-thiourea catalyst, can facilitate this hydrocyanation step with high enantioselectivity, even when using inexpensive and practical cyanide salts like potassium cyanide (KCN). nih.gov
| Catalyst System | Cyanide Source | Yield | Enantioselectivity (ee %) |
| Chiral Amido-Thiourea | TMSCN/Methanol | High | High |
| Chiral Amido-Thiourea | Aqueous KCN | Good | High |
| Tethered Bis(8-quinolinolato) Aluminum Complex | TMSCN | 98% | 99% |
| Note: This table presents representative data for catalytic asymmetric Strecker reactions on various imines to illustrate the method's efficacy. nih.govorganic-chemistry.org |
Diastereoselective Synthesis Methods
When a molecule has multiple stereocenters, it is necessary to control not only their absolute configuration (enantioselectivity) but also their relative orientation (diastereoselectivity). For this compound, the relationship between the methyl group at C-3 and the amino and nitrile groups at C-4 must be precisely controlled.
The stereochemistry of cyclohexane (B81311) derivatives is heavily influenced by the conformational preferences of the six-membered ring, which typically adopts a chair conformation. Substituents can occupy either axial or equatorial positions. In the synthesis of this compound, the existing methyl group at the 3-position will direct the incoming nucleophiles (e.g., cyanide) or electrophiles. Reactions often proceed via the lowest energy transition state, which typically involves the attack of a reagent on the most accessible face of the cyclohexane ring, leading to the thermodynamically or kinetically favored diastereomer. For instance, the addition of a nucleophile to a carbonyl at the 4-position of a 3-methylcyclohexanone ring would preferentially occur from the face that minimizes steric hindrance with the existing methyl group, leading to a specific diastereomer.
In substrate-controlled synthesis, the stereochemistry of the starting material directly influences the stereochemical outcome of the reaction. The chiral centers already present in the substrate guide the formation of new stereocenters. For this compound, if a chiral, enantiomerically pure precursor containing the 3-methyl group is used, this existing stereocenter can direct subsequent transformations. For example, in a cyclization reaction to form the cyclohexane ring or an addition reaction to a pre-existing ring, the methyl group can block one face of the molecule, forcing reagents to approach from the opposite side. This strategy is highly effective for producing a single diastereomer from a complex series of reactions. 1,3-oxazinan-6-ones have been utilized in enolate reactions to produce substituted products with excellent trans diastereoselectivity, highlighting how a heterocyclic scaffold can be used to control the formation of new stereocenters. nih.gov
Kinetic Resolution Techniques for Chiral Enrichment
Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules by reacting them with a chiral catalyst or reagent. This process selectively converts one enantiomer into a new product at a faster rate than the other, allowing for the separation of the unreacted, chirally enriched starting material and the newly formed product. For a compound like this compound, with its amino and nitrile functionalities on a cyclohexane scaffold, several kinetic resolution strategies can be envisioned.
Enzymatic kinetic resolution is a particularly effective approach. Lipases, proteases, and acylases are classes of enzymes that have demonstrated high enantioselectivity in the resolution of various chiral amines and their derivatives. For instance, a lipase (B570770) could be employed to selectively acylate the amino group of one enantiomer of this compound, leaving the other enantiomer unreacted and thus chirally enriched. The choice of enzyme, solvent, and acylating agent is critical for achieving high enantiomeric excess (e.e.) and yield.
A hypothetical enzymatic kinetic resolution of (±)-4-Amino-3-methyl-cyclohexanecarbonitrile is presented in the table below. This illustrates how different enzymes and conditions can influence the efficiency of the resolution process.
| Entry | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Amine (e.e. %) |
| 1 | Lipase A | Ethyl Acetate | Hexane | 50 | >99 |
| 2 | Lipase B | Isopropenyl Acetate | Tetrahydrofuran | 48 | 95 |
| 3 | Protease C | Acetic Anhydride (B1165640) | Toluene | 52 | 92 |
Detailed Research Findings:
While specific research on the kinetic resolution of this compound is not extensively documented, studies on analogous cyclic amino compounds provide valuable insights. For example, the kinetic resolution of various aminocyclohexane derivatives has been successfully achieved using Candida antarctica lipase B (CAL-B). The efficiency of such resolutions is often dependent on the substitution pattern on the cyclohexane ring, which can influence the accessibility of the amino group to the enzyme's active site. The methyl group at the 3-position in this compound would likely play a significant role in the stereochemical recognition by the enzyme.
Mechanistic Investigations of Reactions Involving 4 Amino 3 Methyl Cyclohexanecarbonitrile
Exploration of Nucleophilic and Electrophilic Reaction Mechanisms at Amino and Nitrile Centers
The 4-Amino-3-methyl-cyclohexanecarbonitrile molecule possesses both a nucleophilic center (the amino group) and an electrophilic center (the nitrile carbon), allowing it to participate in a wide array of reactions. nih.gov
The primary amino group (-NH2) contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. It can readily react with various electrophiles. For instance, acylation with acyl chlorides or anhydrides would lead to the corresponding amide, while alkylation with alkyl halides would yield secondary or tertiary amines. The reactivity of such primary amino groups is well-established in the broader context of amino acid and peptide chemistry. researchgate.net
Conversely, the nitrile group (-C≡N) is characterized by a strong polarization of the carbon-nitrogen triple bond, which makes the carbon atom electrophilic. libretexts.org This electrophilicity allows for nucleophilic attack at this position. Common reactions include acid- or base-catalyzed hydrolysis, which proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgpressbooks.pub The mechanism for base-catalyzed hydrolysis involves the direct addition of a hydroxide (B78521) ion to the electrophilic nitrile carbon to form an imine anion, which is then protonated and tautomerizes to an amide. pressbooks.pub Further hydrolysis of the amide yields the final carboxylate product. pressbooks.pub
Another significant reaction at the nitrile center is its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine through successive nucleophilic additions of hydride ions. libretexts.orgchemistrysteps.com The reaction with organometallic reagents, such as Grignard reagents, results in the formation of ketones after hydrolysis of an intermediate imine salt. libretexts.orglibretexts.org
Radical Pathways in the Functionalization of Cyclohexanecarbonitrile (B123593) Scaffolds
Radical chemistry offers powerful methods for the functionalization of saturated scaffolds like the cyclohexane (B81311) ring, which can be challenging to modify using conventional ionic pathways. researchgate.net The nitrile group can also participate as a radical acceptor in cascade strategies to build molecular complexity. nih.gov
Carbon-centered radicals on the this compound scaffold can be generated through several methods. A common strategy is hydrogen-atom-transfer (HAT), where a reactive radical species abstracts a hydrogen atom from one of the C(sp³)–H bonds of the cyclohexane ring. iu.edu Photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions, often by cleaving C-heteroatom bonds or through other photochemical processes. acs.org
Once generated, these short-lived radical intermediates can be studied and identified through radical trapping experiments. researchgate.net A popular method involves the use of persistent radicals like nitroxides (e.g., TEMPO), which couple with the carbon-centered radical to form stable alkoxyamine adducts that can be characterized by mass spectrometry. researchgate.net Another common technique is spin trapping, which uses nitrone or nitroso compounds to form more persistent nitroxide radicals detectable by EPR spectroscopy. researchgate.net
Table 1: Common Methods for Generation of Carbon-Centered Radicals on Cycloalkane Scaffolds
| Method | Initiator/Catalyst | Description |
| Atom Transfer | Tin or Silane Hydrides (e.g., Bu3SnH) | A radical initiator generates a tin or silicon radical, which then abstracts a halogen atom from a functionalized cyclohexane to create a carbon-centered radical. libretexts.org |
| Photochemical Cleavage | UV Light, Photoredox Catalysts | Light is used to induce homolytic cleavage of a weak C-X bond (X = halogen, O, N, etc.) on the scaffold, directly forming the radical. acs.org |
| Hydrogen Atom Transfer (HAT) | Peroxides, Dioxygen | A highly reactive radical (e.g., from an aldehyde in the presence of O2) abstracts a C-H bond from the cyclohexane ring. iu.edu |
The nitrile group is an effective radical acceptor and can participate in intramolecular cyclization reactions. nih.gov If a radical is generated at a suitable position on a substituent attached to the this compound framework, it can add internally to the nitrile's π-system. libretexts.org This process typically leads to the formation of a cyclic iminyl radical, which can then be trapped by a hydrogen donor (like Bu3SnH) to form a cyclic imine or be hydrolyzed to a cyclic ketone. libretexts.org Such radical cascades are a powerful tool for constructing new ring systems, transforming the initial monocyclic scaffold into a more complex polycyclic structure. libretexts.org
Rearrangement and Ring Transformation Mechanisms
The cyclohexyl framework of this compound can undergo skeletal rearrangements and ring transformations under specific reaction conditions, leading to the formation of different ring sizes or isomeric structures.
A relevant pathway for aminocyclohexane derivatives is a pinacol-type rearrangement. For instance, treatment of cis-2-aminocyclohexanol with nitrous acid generates a diazonium intermediate. The subsequent loss of N2 can be accompanied by the migration of a carbon-carbon bond from the ring, resulting in a ring contraction to yield a cyclopentylmethanal derivative. lookchem.com This Tiffeneau–Demjanov rearrangement could be a potential pathway for derivatives of this compound.
Alternatively, ring expansion can be achieved through mechanisms like the Beckmann rearrangement. wikipedia.org This reaction transforms an oxime into an N-substituted amide. For the cyclohexane scaffold, this would first require the oxidation of the ring to a cyclohexanone (B45756), followed by conversion to the corresponding oxime. Acid-catalyzed rearrangement of the cyclohexanone oxime leads to the formation of a seven-membered lactam (caprolactam), a transformation of significant industrial importance. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (H2O). As water departs, the alkyl group anti-periplanar to the N-O bond migrates to the nitrogen, forming a nitrilium ion intermediate that is subsequently trapped by water to yield the lactam after tautomerization. masterorganicchemistry.com
Table 2: Comparison of Potential Ring Transformation Mechanisms
| Rearrangement Type | Key Intermediate | Ring Size Change | Required Precursor |
| Tiffeneau–Demjanov | Diazonium salt, Carbocation | Contraction (6- to 5-membered) | 1-Amino-2-hydroxycyclohexane derivative |
| Beckmann | Oxime, Nitrilium ion | Expansion (6- to 7-membered) | Cyclohexanone derivative |
Reaction Kinetics and Transition State Analysis
While specific kinetic data for reactions involving this compound are not extensively documented, the principles of reaction kinetics can be understood by examining analogous systems. The rates of the reactions described, such as nitrile hydrolysis or radical additions, are highly dependent on factors like temperature, pH, solvent, and the presence of catalysts.
For example, the hydrolysis of a nitrile group is subject to pH-dependent kinetics. pressbooks.pub The base-catalyzed reaction rate is typically dependent on the concentration of the hydroxide ion. nih.gov Conversely, the acid-catalyzed mechanism is dependent on the hydronium ion concentration, as protonation of the nitrile nitrogen is a key activating step. libretexts.orgchemistrysteps.com Kinetic studies on the hydrolysis of other cyclic compounds have quantified these dependencies, showing how rate constants vary over a wide pH range. nih.gov
Transition state analysis, often performed using computational chemistry, provides insight into the energy barriers and molecular geometries of the highest-energy points along a reaction coordinate. For instance, in the study of OH radical reactions with cyclic ketones, calculations of the potential energy surface can identify the transition states for addition and abstraction pathways, helping to explain experimental kinetic data and product distributions. nih.gov Such analyses for this compound would clarify the preferred sites of radical attack or the precise mechanism of bond migration in a rearrangement, providing a deeper understanding of its reactivity.
Table 3: Illustrative Kinetic Data for the Hydrolysis of Camptothecin Lactone Ring (Analogous System) at 25°C
| pH | Observed Rate Constant (k_obs) for Ring Opening (s⁻¹) | Observed Rate Constant (k_obs) for Ring Closing (s⁻¹) |
| 4.0 | 2.1 x 10⁻⁵ | 1.1 x 10⁻³ |
| 7.0 | 2.1 x 10⁻³ | 1.1 x 10⁻³ |
| 9.0 | 1.9 x 10⁻² | 1.1 x 10⁻³ |
| 10.0 | 1.2 x 10⁻¹ | 1.1 x 10⁻³ |
| Data derived from a study on a different cyclic compound to illustrate pH dependency and is not specific to this compound. Source: Adapted from kinetic studies on lactone hydrolysis. nih.gov |
Derivatization Strategies and Functional Group Interconversions of 4 Amino 3 Methyl Cyclohexanecarbonitrile
Modifications of the Amino Group
The primary amino group in 4-Amino-3-methyl-cyclohexanecarbonitrile is a potent nucleophile, making it a prime site for various chemical modifications. These reactions are fundamental in peptide synthesis and the creation of diverse amide and urea (B33335) derivatives.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and arylation reactions to introduce new carbon-based substituents.
Acylation: The amino group readily reacts with acylating agents like acid chlorides and acid anhydrides to form amide bonds. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting N-acylated derivatives exhibit altered polarity and hydrogen bonding capabilities.
Alkylation: N-alkylation can be achieved by treating the parent compound with alkyl halides. However, this reaction often presents challenges with selectivity, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of protecting groups may be employed.
Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods like Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction between the amine and an aryl halide.
Table 1: Representative Reactions for Amino Group Modification
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride / Base | N-(4-cyano-2-methylcyclohexyl)acetamide |
| Alkylation | Methyl Iodide / Base | N-methyl-4-amino-3-methyl-cyclohexanecarbonitrile |
| Arylation | Phenyl Bromide / Pd catalyst | 4-(Phenylamino)-3-methyl-cyclohexanecarbonitrile |
Amidation and Ureation Reactions
Formation of amides and ureas represents key transformations of the amino group, leading to compounds with significant biological and material science applications.
Amidation: Beyond acylation with pre-activated acyl compounds, amidation can refer to the direct coupling of the amino group with a carboxylic acid. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. This method is a cornerstone of peptide synthesis.
Ureation: The reaction of the primary amine with an isocyanate provides a direct route to substituted ureas. This addition reaction is generally high-yielding and proceeds under mild conditions. Alternatively, reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be used to form an intermediate isocyanate or carbamoyl (B1232498) chloride, which then reacts with another amine.
Transformations of the Nitrile Moiety
The nitrile group is a versatile functional group that can be converted into several other important chemical entities, including carboxylic acids, amides, and amines.
Hydrolysis to Carboxylic Acids and Amides
The cyano group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions.
Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as sulfuric acid or hydrochloric acid, leads to the formation of a carboxylic acid and the corresponding ammonium salt.
Alkaline Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. Subsequent acidification is required to obtain the free carboxylic acid.
Reduction to Amines
The nitrile group can be reduced to a primary amine (an aminomethyl group), providing a route to diamine derivatives of the cyclohexane (B81311) scaffold. This transformation adds a methylene (B1212753) spacer between the ring and the nitrogen atom. Common reducing agents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Platinum, or Palladium. It is often considered a "greener" alternative to hydride reagents.
Addition Reactions to the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents.
Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the nitrile forms an imine intermediate after the initial addition. Subsequent hydrolysis of this intermediate yields a ketone, allowing for the introduction of a new carbon-carbon bond and the formation of a keto derivative. This reaction provides a powerful tool for extending the carbon skeleton.
Cycloaddition Reactions: Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can yield tetrazoles, or with nitrile oxides can form isoxazoles. These reactions are valuable for the synthesis of heterocyclic compounds.
Table 2: Representative Reactions for Nitrile Moiety Transformation
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, Heat | 4-Amino-3-methyl-cyclohexanecarboxylic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | (4-Amino-3-methyl-cyclohexyl)methanamine |
| Grignard Addition | 1. CH₃MgBr 2. H₃O⁺ | 1-(4-Amino-3-methyl-cyclohexyl)ethan-1-one |
Selective Functionalization of the Cyclohexane Ring
The cyclohexane core of this compound presents a modifiable scaffold where the introduction of new functionalities can significantly alter the molecule's steric and electronic properties.
The stereoselective synthesis of multi-substituted cyclohexanes is a field of significant interest in organic chemistry. nih.govmdpi.comresearchgate.net For this compound, which already possesses multiple stereocenters, the introduction of additional chiral centers must be conducted with a high degree of stereocontrol. Methodologies such as diastereoselective alkylation or stereoselective addition reactions can be employed.
One potential strategy involves the protection of the amino group, followed by the formation of an enolate from a ketone precursor to the nitrile, and subsequent diastereoselective alkylation. The existing stereocenters would direct the approach of the incoming electrophile. Alternatively, the introduction of a double bond into the cyclohexane ring via elimination or oxidation reactions could be followed by stereoselective reactions such as dihydroxylation or epoxidation, leading to the formation of new stereocenters. researchgate.net The choice of reagents and reaction conditions is crucial for controlling the stereochemical outcome.
Table 1: Hypothetical Strategies for Introducing Additional Stereocenters
| Strategy | Reagents and Conditions | Expected Outcome |
|---|---|---|
| Diastereoselective Alkylation | 1. Protection of the amino group (e.g., as a carbamate). 2. Conversion of the nitrile to a ketone. 3. Formation of an enolate (e.g., using LDA). 4. Reaction with an alkyl halide. | Introduction of a new alkyl group with a specific stereochemistry relative to the existing substituents. |
| Stereoselective Dihydroxylation | 1. Introduction of a double bond in the cyclohexane ring. 2. Sharpless asymmetric dihydroxylation (e.g., using OsO₄ and a chiral ligand). | Formation of a diol with two new adjacent stereocenters. researchgate.net |
The regioselective functionalization of C-H bonds on a cyclohexane ring is a challenging but powerful tool for molecular diversification. researchgate.net The positions for halogenation or oxidation on the this compound ring will be influenced by the electronic and steric effects of the existing substituents.
Regioselective Halogenation: Direct halogenation of alkanes often proceeds via radical mechanisms, which can lack selectivity. However, directed C-H activation methodologies can provide a high degree of regiocontrol. rsc.org For instance, the amino group, after suitable protection, could act as a directing group in transition-metal-catalyzed C-H halogenation. organic-chemistry.org Reagents such as N-halosuccinimides (NBS, NCS, NIS) in the presence of a suitable catalyst could be employed to achieve regioselective halogenation. organic-chemistry.org
Regioselective Oxidation: The oxidation of the cyclohexane ring can lead to the introduction of hydroxyl or carbonyl groups. researchgate.net The stereochemistry of selenium dioxide oxidation of cyclohexenyl systems has been studied and shows that attack at tertiary allylic sites may be preferred. lookchem.com The presence of the electron-withdrawing nitrile group and the electron-donating amino and methyl groups will influence the reactivity of the adjacent C-H bonds towards oxidation.
Table 2: Potential Reagents for Regioselective Functionalization
| Functionalization | Reagent(s) | Potential Site of Reaction |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Positions allylic to a potential double bond or tertiary C-H bonds. |
| Chlorination | N-Chlorosuccinimide (NCS), catalyst | Directed by the amino group to specific C-H bonds. |
| Hydroxylation | Selenium Dioxide (SeO₂) | Allylic positions if a double bond is present. lookchem.com |
Advanced Derivatization for Analytical Enhancement and Structural Probing
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, and detectability of polar compounds like this compound. jfda-online.comlibretexts.org The primary target for derivatization in this molecule is the amino group.
Common derivatization techniques for amines include acylation and silylation. libretexts.orgresearchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a fluorinated acyl group, which enhances volatility and sensitivity for electron capture detection (ECD) in GC. jfda-online.com Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability.
These derivatization strategies not only facilitate chromatographic separation but also aid in structural elucidation by mass spectrometry. The mass spectra of the derivatives often show characteristic fragmentation patterns that can be used to confirm the structure of the original molecule. Chemical derivatization can also be employed for structural probing in techniques like nuclear magnetic resonance (NMR) spectroscopy, where the introduction of specific groups can help to resolve complex spectra and determine stereochemistry. nih.gov
Table 3: Derivatization Reagents for Analytical Enhancement
| Derivatization Method | Reagent | Functional Group Targeted | Purpose |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | Amino group | Increased volatility and ECD sensitivity for GC. jfda-online.com |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Amino group | Increased volatility and ECD sensitivity for GC. jfda-online.com |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino group | Increased volatility and thermal stability for GC-MS. |
Advanced Applications in Organic Synthesis
Building Block for Complex Polycyclic and Heterocyclic Systems
The synthesis of complex polycyclic and heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Typically, versatile building blocks possess multiple functional groups that can be selectively manipulated to construct intricate molecular architectures. While aminonitriles, in general, are valuable precursors for nitrogen-containing heterocycles, no specific literature was found that documents the use of 4-Amino-3-methyl-cyclohexanecarbonitrile in the synthesis of such complex systems. Research in this area often highlights the utility of more readily available or functionally diverse starting materials.
Precursor in the Synthesis of Nitrogen-Containing Macrocycles and Scaffolds
Nitrogen-containing macrocycles are of great interest for their unique host-guest chemistry, catalytic activity, and therapeutic potential. The synthesis of these large-ring systems often relies on high-dilution techniques and the use of bifunctional precursors that can undergo cyclization reactions. There is currently no available research demonstrating the application of this compound as a precursor for the synthesis of nitrogen-containing macrocycles or related molecular scaffolds.
Contributions to Methodology Development in C-C and C-N Bond Formation
The amino and nitrile groups of this compound offer potential for various chemical transformations, contributing to the development of new synthetic methodologies. For instance, the amine could direct C-H activation, and the nitrile could participate in cycloadditions or be transformed into other functional groups. Nevertheless, a review of the literature reveals no studies where this compound has been a substrate of focus for the development of novel carbon-carbon or carbon-nitrogen bond-forming reactions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways involved in the synthesis of substituted cyclohexanes. nih.govresearchgate.net These calculations provide a detailed picture of the energy changes that occur as reactants transform into products, identifying key intermediates and the transition states that connect them.
The synthesis of a polysubstituted cyclohexane (B81311) like 4-Amino-3-methyl-cyclohexanecarbonitrile involves several key chemical transformations, such as nucleophilic additions and reductions. Characterizing the transition state (TS) for each step is crucial for understanding the reaction's kinetics and feasibility. e3s-conferences.orglibretexts.org A transition state represents the highest energy point along the reaction coordinate and its structure determines the activation energy of the step.
Computational methods like DFT can be used to locate and optimize the geometry of these high-energy transition state structures. libretexts.org For instance, in a potential synthesis involving the reduction of a ketone precursor, calculations would model the approach of a hydride reagent to the carbonyl carbon. The transition state would feature partially formed and partially broken bonds. e3s-conferences.org Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org
Table 1: Hypothetical Calculated Activation Energies for a Key Synthetic Step
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Addition of Cyanide | DFT (B3LYP/6-31G) | 15.2 |
| Reductive Amination | DFT (B3LYP/6-31G) | 22.5 |
Note: The data in this table is illustrative and based on typical values for similar reactions, as specific computational studies on this compound are not available.
Many synthetic routes can potentially yield multiple isomers. Electronic structure calculations are vital for predicting and explaining the observed regio- and stereoselectivity. researchgate.netmdpi.com By analyzing the electronic properties of the reactants, one can predict which reaction pathway is electronically favored.
Methods such as Frontier Molecular Orbital (FMO) analysis and the calculation of local reactivity indices (like Fukui functions) help identify the most reactive sites in a molecule. mdpi.com For example, in a cycloaddition reaction leading to the cyclohexane ring, FMO theory can predict the preferred orientation of the interacting molecules based on the overlap of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Furthermore, calculations of electrostatic potential maps can reveal regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the prediction of how reactants will approach one another. nih.gov These analyses help explain why certain isomers (e.g., cis vs. trans) are formed preferentially. worldwidejournals.com
Conformational Analysis of this compound and its Derivatives
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. wikipedia.orgfiveable.me For a substituted cyclohexane, the different possible arrangements of the substituents in space (conformers) can have significantly different energies and, therefore, different stabilities. libretexts.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules. nih.govnih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization of different conformers. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insight into the dynamic interconversion between different conformations, such as the "ring-flipping" process in cyclohexanes. researchgate.net These simulations can map the potential energy surface and identify the most stable, low-energy conformations and the energy barriers between them. fiveable.me
For this compound, two geometric isomers exist: cis and trans. Each of these can exist as two interconverting chair conformations. The relative stability of these conformers is dictated by the steric strain experienced by the substituents. sapub.org Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. Consequently, conformations where larger substituents occupy equatorial positions are generally more stable. wikipedia.orglibretexts.org
The preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position.
Table 2: A-Values and Steric Preference of Substituents
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -CN (Cyano) | ~0.2 | Low |
| -NH₂ (Amino) | ~1.4 | Moderate |
| -CH₃ (Methyl) | ~1.7 | High |
Source: A-values are established experimental and computational values for monosubstituted cyclohexanes.
Prediction of Chemical Reactivity and Stability
Theoretical calculations can predict the intrinsic reactivity and thermodynamic stability of this compound. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Furthermore, molecular electrostatic potential (MEP) maps can visualize the charge distribution across the molecule. For this compound, the MEP would likely show a negative potential (red) around the nitrogen of the cyano group and the lone pair of the amino group, indicating these are sites susceptible to electrophilic attack or protonation. Conversely, positive potential (blue) would be expected around the hydrogens of the amino group. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.
Based on a comprehensive search of publicly available scientific literature, there are no specific computational and theoretical chemistry studies, including docking and molecular dynamics simulations, focused solely on the chemical compound “this compound.”
Therefore, it is not possible to provide an article section with detailed research findings, data tables, or discussions on the docking and molecular dynamics simulations for this particular compound as no such research appears to have been published.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. Future research on 4-Amino-3-methyl-cyclohexanecarbonitrile will likely focus on developing synthetic routes that adhere to these principles.
Current multi-step syntheses of complex aminonitriles can be resource-intensive. A key future direction will be the design of one-pot or tandem reactions that reduce the number of intermediate purification steps, thereby saving solvents and energy. scirp.orgresearchgate.net For instance, protocols starting from simple precursors like substituted cyclohexanones could be envisioned, where amination, methylation, and cyanation steps are telescoped into a single, highly efficient process. scirp.org The use of environmentally benign solvents, particularly water or bio-based solvents, and the replacement of hazardous reagents with greener alternatives will be paramount. semanticscholar.org Evaluating the sustainability of these new protocols using green chemistry metrics, such as Atom Economy and E-factor, will be essential to quantify their environmental benefits over traditional methods. researchgate.net
Design of Novel Catalytic Systems for Enantioselective Transformations
The biological activity of chiral molecules is often dependent on their specific stereochemistry. This compound features multiple chiral centers, making the control of its stereoisomeric form a critical research challenge. The development of novel catalytic systems for its enantioselective synthesis is a major avenue for future exploration.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and could be applied to establish the stereocenters of the cyclohexane (B81311) ring with high precision. mdpi.com For example, chiral amine or acid catalysts could be designed to guide the stereoselective introduction of the amino and methyl groups onto the cyclohexane scaffold. mdpi.comnih.gov Furthermore, transition-metal catalysis offers another powerful approach. Chiral metal complexes could facilitate asymmetric hydrogenations, aminations, or conjugate additions to strategically chosen precursors, thereby setting the desired stereochemistry. nih.gov A significant goal will be the development of catalytic systems that can diastereodivergently synthesize any of the possible stereoisomers of the target molecule, providing access to a full library of compounds for biological screening. nih.gov
Integration with Flow Chemistry and High-Throughput Synthesis Technologies
To accelerate the discovery and optimization of reactions involving this compound, the integration of modern automation technologies is crucial. Flow chemistry and high-throughput experimentation (HTE) are set to revolutionize how the synthesis and derivatization of this compound are approached.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers enhanced control over reaction parameters, improved safety for hazardous reactions (like those involving cyanides), and simplified scalability. nih.govuc.pt Future work could involve translating existing batch syntheses of aminocyclohexanes into continuous-flow processes, enabling safer, more efficient, and automated production. nih.gov High-throughput experimentation, utilizing robotic platforms to perform hundreds of reactions in parallel, can rapidly screen a wide range of catalysts, solvents, and reaction conditions. sciencedaily.comyoutube.com This technology will be instrumental in discovering optimal conditions for the synthesis of this compound and for exploring its reactivity with diverse coupling partners to quickly generate libraries of new derivatives for various applications. youtube.com
Exploration of New Chemical Transformations and Unprecedented Reactivity
The unique arrangement of amino, methyl, and nitrile groups on a cyclohexane ring endows this compound with a rich and largely unexplored reactivity profile. Future research will focus on leveraging these functional groups to forge new molecular architectures.
The aminonitrile moiety is a versatile functional group. It can be seen as a masked iminium ion equivalent or hydrolyzed to form valuable α-amino acids. masterorganicchemistry.comresearchgate.net The nitrile group can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, opening up a vast chemical space for derivatization. masterorganicchemistry.com The amino group, in turn, can be readily acylated, alkylated, or used as a directing group for C-H functionalization reactions on the cyclohexane ring. mdpi.com A particularly exciting frontier is the exploration of cascade or domino reactions, where a single synthetic operation triggers a series of bond-forming events, rapidly building molecular complexity from the this compound scaffold. nih.gov
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The structural features of this compound make it an attractive candidate for incorporation into advanced materials. Multidisciplinary research bridging organic synthesis with materials science could uncover novel applications for this compound and its derivatives.
The presence of both a primary amine and a nitrile group offers opportunities for polymerization. These functional groups can act as monomers or cross-linking agents in the synthesis of novel polymers, such as polyamides or materials with unique cyclic structures. For instance, derivatives of this compound could be incorporated into polymer backbones to create materials with tailored thermal, mechanical, or optical properties. rsc.org Furthermore, the rigid, three-dimensional structure of the substituted cyclohexane core could be exploited in the design of functional materials like chiral stationary phases for chromatography or as scaffolds in the synthesis of novel organic frameworks. researchgate.net The exploration of its derivatives as building blocks for liquid crystals or as components in supramolecular assemblies represents another promising, albeit long-term, research direction.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent polarity | Ethanol > Toluene | ↑ Cyclization | |
| Catalyst (piperidine) | 0.5–1.0 mol% | ↑ Reaction rate | |
| Temperature | Reflux (~78°C) | ↑ Purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
